molecular formula C9H6BrNO3 B1423950 Methyl 6-bromobenzo[d]oxazole-2-carboxylate CAS No. 954239-67-9

Methyl 6-bromobenzo[d]oxazole-2-carboxylate

Cat. No. B1423950
CAS RN: 954239-67-9
M. Wt: 256.05 g/mol
InChI Key: SLACEVLLDFPFJF-UHFFFAOYSA-N
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Description

“Methyl 6-bromobenzo[d]oxazole-2-carboxylate” is a chemical compound with the CAS Number: 954239-67-9 . It has a molecular weight of 256.06 and its linear formula is C9H6BrNO3 .


Molecular Structure Analysis

The molecular structure of “Methyl 6-bromobenzo[d]oxazole-2-carboxylate” is represented by the linear formula C9H6BrNO3 . The compound contains 14 heavy atoms , with 9 of them being aromatic heavy atoms .


Physical And Chemical Properties Analysis

“Methyl 6-bromobenzo[d]oxazole-2-carboxylate” is a solid at room temperature . It has a molar refractivity of 52.99 and a topological polar surface area (TPSA) of 52.33 Ų . The compound has a Log Po/w (iLOGP) of 2.52 , indicating its lipophilicity. It has a water solubility of 0.0942 mg/ml .

Scientific Research Applications

Synthesis of Complex Organic Compounds

Methyl 6-bromobenzo[d]oxazole-2-carboxylate plays a significant role in the synthesis of complex organic compounds. For example, it is used in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline, a compound that demonstrates interesting chemical properties and potential applications in material science and pharmaceuticals (Pokhodylo & Obushak, 2019).

Antiproliferative Activity in Cancer Research

This compound is also utilized in cancer research, particularly in the design and synthesis of benzoxazole derivatives showing antiproliferative activities. These derivatives, such as BK89 and BK82, have demonstrated potential as cell-cycle blockers and inducers of apoptotic cell death in various cancer cell lines (Kuzu et al., 2022).

Crystallography and Material Science

In the field of crystallography and material science, methyl 6-bromobenzo[d]oxazole-2-carboxylate is studied for its interactions with other compounds. Research on non-covalent interactions between this compound and carboxylic acid derivatives has led to a better understanding of supramolecular assemblies and crystal packing, which are crucial in the development of new materials and pharmaceuticals (Jin et al., 2012).

Photophysical Studies

Additionally, methyl 6-bromobenzo[d]oxazole-2-carboxylate is significant in photophysical studies. Its derivatives, such as methyl 4-chloro-5-phenylisoxazole-3-carboxylate, have been synthesized and studied in low-temperature matrices, contributing to the understanding of photochemical processes and potential applications in photochemistry (Lopes et al., 2011).

Synthesis of Novel Herbicides

In agricultural chemistry, derivatives of methyl 6-bromobenzo[d]oxazole-2-carboxylate are explored for the synthesis of novel herbicides. Research has been conducted on the preparation of bicyclic herbicide precursors, demonstrating the potential of this compound in developing new, effective herbicides (Liepa et al., 1992).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P280, P305+P351+P338, and P310 . The compound is labeled with the signal word “Warning” and the GHS pictogram GHS07 .

properties

IUPAC Name

methyl 6-bromo-1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLACEVLLDFPFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(O1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696263
Record name Methyl 6-bromo-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromobenzo[d]oxazole-2-carboxylate

CAS RN

954239-67-9
Record name Methyl 6-bromo-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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